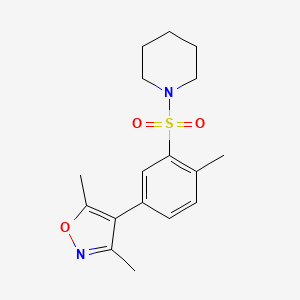
3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. Hence, TAK-659 has been studied extensively for its potential use in the treatment of B cell-related disorders.
Wirkmechanismus
TAK-659 is a selective and potent inhibitor of BTK, which plays a crucial role in the development and activation of B cells. BTK is a cytoplasmic tyrosine kinase that is activated upon B cell receptor (BCR) engagement, leading to the activation of downstream signaling pathways. BTK inhibition by TAK-659 leads to the suppression of BCR signaling, resulting in the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK in a dose-dependent manner, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models. In addition, TAK-659 has been shown to inhibit the activation of macrophages and dendritic cells, leading to the suppression of pro-inflammatory cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell-related disorders. However, the limitations of TAK-659 include its poor solubility and bioavailability, which can limit its efficacy in vivo. In addition, the long-term safety and toxicity of TAK-659 are still unknown.
Zukünftige Richtungen
Several future directions for the research on TAK-659 can be identified. Firstly, the optimization of the synthesis method to improve the solubility and bioavailability of TAK-659 can be explored. Secondly, the long-term safety and toxicity of TAK-659 need to be evaluated in preclinical and clinical studies. Thirdly, the efficacy of TAK-659 in combination with other therapies such as chemotherapy and immunotherapy needs to be further investigated. Finally, the potential use of TAK-659 in other B cell-related disorders such as multiple sclerosis and rheumatoid arthritis can be explored.
Conclusion:
In conclusion, TAK-659 is a promising candidate for the treatment of B cell-related disorders due to its potent and selective inhibition of BTK. The synthesis of TAK-659 involves several steps, and its efficacy has been demonstrated in preclinical studies. However, the long-term safety and toxicity of TAK-659 are still unknown, and further research is needed to optimize its efficacy and evaluate its potential use in other B cell-related disorders.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 3,5-dimethyl-4-nitrophenylamine with 4-methyl-3-piperidin-1-ylsulfonyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. Finally, the amine is cyclized with oxalyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of B cell-related disorders such as B cell lymphomas, leukemias, and autoimmune diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting BTK and suppressing B cell signaling, leading to the inhibition of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-7-8-15(17-13(2)18-22-14(17)3)11-16(12)23(20,21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIZLQASTHBCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

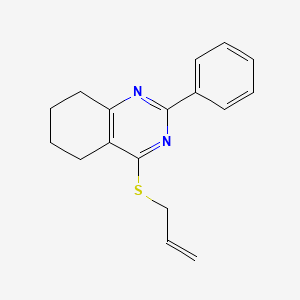
![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)
![(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)
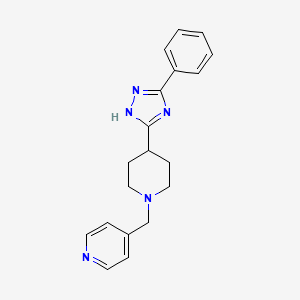
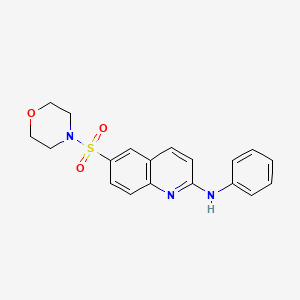
![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)
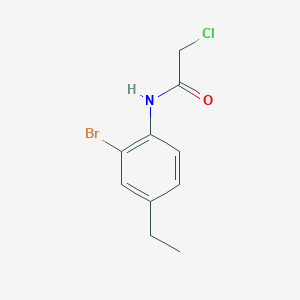
![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)
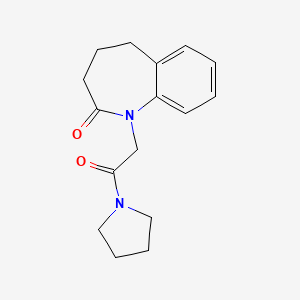
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)
![5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-1-methyl-1H-1,2,3-benzotriazole](/img/structure/B7549154.png)
![1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)